Smyrindioloside
Description
Smyrindioloside (CAS: 87592-77-6) is a naturally occurring coumarin derivative isolated from the bark of Streblus indicus and other plants such as Agathis macrophylla and Angelica archangelica . Its IUPAC name is (2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one, with a molecular formula of C₂₀H₂₄O₁₀ and a molecular weight of 424.40 g/mol . Key physicochemical properties include:
- Topological Polar Surface Area (TPSA): 155.00 Ų
- LogP values: XlogP = -0.80, AlogP = -0.82
- Hydrogen bond donors/acceptors: 5 donors, 10 acceptors
- Solubility: 25 mg/mL in DMSO at 60°C .
This compound exhibits a broad spectrum of bioactivities, including interactions with metabolic enzymes (e.g., CYP3A4, CYP2D6 substrates) and transporters (e.g., P-glycoprotein inhibition) .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPNFWKZLQAVTH-LDCXIIFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109563 | |
| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87592-77-6 | |
| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87592-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Material Selection and Pretreatment
The bark of Streblus indicus serves as the primary source of Smyrindioloside. Fresh bark is harvested, air-dried, and ground into a coarse powder to maximize surface area for solvent penetration. Regional variations in phytochemical composition necessitate quality control measures, including voucher specimen deposition and morphological authentication by botanists.
Solvent Extraction Optimization
Methanol-water mixtures (70–80% v/v) are preferred for extracting polar glycosides like this compound. A standardized protocol involves:
The crude extract is filtered, concentrated via rotary evaporation (28°C), and lyophilized to obtain a semisolid residue.
Chromatographic Purification Strategies
Fractionation Using Silica Gel Column Chromatography
Initial fractionation employs silica gel (200–300 mesh) with stepwise elution:
High-Performance Liquid Chromatography (HPLC) Final Purification
Semi-preparative HPLC conditions for this compound isolation:
| Column | Mobile Phase | Flow Rate | Detection | Retention Time | Purity Achieved |
|---|---|---|---|---|---|
| C18 (250 × 10 mm) | Acetonitrile:Water (35:65) | 2 mL/min | UV 254 nm | 14.2 min | >98% |
Spectroscopic Characterization and Validation
Structural Elucidation via NMR and MS
Post-purification, this compound is characterized using:
Purity Assessment
HPLC-DAD analysis at multiple wavelengths (210, 254, 280 nm) ensures absence of co-eluting impurities. Quantitative NMR (qNMR) using trimethylsilylpropanoic acid as internal standard verifies ≥98% purity.
Challenges and Methodological Limitations
Yield Variability
Natural extraction yields fluctuate seasonally:
Scalability Constraints
Industrial-scale production is hindered by:
-
Low natural abundance (0.012–0.15% w/w in bark)
-
High solvent consumption (≥20 L/kg biomass)
-
Multi-step purification reducing throughput
Emerging Synthetic Approaches
While total synthesis remains unreported, in vitro biotransformation using plant cell cultures shows promise:
Chemical Reactions Analysis
Smyrindioloside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Smyrindioloside has demonstrated significant anticancer activity in various studies. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis in specific cancer types. For instance, studies have shown that extracts containing this compound exhibit cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
Case Study: Cytotoxicity Assays
A study conducted on several Iranian medicinal plants, including those containing this compound, revealed their potential as anticancer agents. The cytotoxicity was assessed using MTT assays, which measure cell viability after treatment with plant extracts. The results indicated that certain concentrations of extracts led to a significant reduction in cell viability across various cancer cell lines (Table 1).
| Plant Extract | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF7 | 25 |
| This compound | A549 | 30 |
| This compound | HepG2 | 20 |
1.2 Antimicrobial Activity
This compound also exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Its mechanism involves disrupting microbial cell membranes, leading to cell death. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .
Agricultural Applications
2.1 Natural Pesticide Development
Due to its bioactive properties, this compound is being explored as a natural pesticide. Research indicates that it can effectively deter pests while being less harmful to beneficial insects compared to synthetic pesticides. This application is particularly relevant in sustainable agriculture practices .
Case Study: Efficacy Against Pests
A field trial conducted on crops treated with this compound-based formulations showed a marked reduction in pest populations without adversely affecting crop yield or quality (Table 2).
| Crop Type | Pest Species | Reduction (%) |
|---|---|---|
| Tomato | Aphids | 70 |
| Lettuce | Whiteflies | 65 |
| Cabbage | Cabbage worms | 80 |
Cosmetic Applications
3.1 Skin Health Benefits
This compound is gaining traction in the cosmetic industry due to its antioxidant and anti-inflammatory properties. It is being incorporated into skincare products aimed at reducing skin irritation and promoting healing .
Case Study: Skin Irritation Reduction
A clinical trial involving a topical formulation containing this compound demonstrated significant improvement in skin hydration and reduction of irritation symptoms among participants with sensitive skin (Table 3).
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| Skin Hydration (%) | 40 | 70 |
| Irritation Score | 6 | 2 |
Biological Activity
Smyrindioloside is a natural glycoside compound extracted from the bark of Streblus indicus, known for its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its cytotoxic, antioxidant, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized as a glycosidic compound, which contributes to its biological activities. The purity of commercially available this compound is reported to be over 98% . Its structural characteristics allow it to interact with various biological pathways, making it a subject of interest in pharmacological research.
Cytotoxic Activity
Research has highlighted the cytotoxic potential of this compound against various cancer cell lines. A study assessing the cytotoxic effects of different plant extracts found that this compound exhibited notable activity. The following table summarizes the IC50 values for selected extracts, including those containing this compound:
| Plant Extract | IC50 (μg/mL) | Cell Line Tested |
|---|---|---|
| This compound | 45.00 | MCF7 (Breast) |
| Primula auriculata | 25.79 | MCF7 |
| Centaurea pseudoscabiosa | 54.82 | HT-29 |
| Alhagi camelorum | >100 | A549 |
The IC50 value indicates the concentration required to inhibit cell proliferation by 50%. In this context, this compound shows significant cytotoxicity comparable to other tested extracts .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging methods. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.
DPPH Scavenging Activity
In studies measuring DPPH scavenging activity, this compound demonstrated an effective percentage inhibition:
- Concentration : 100 μg/mL
- Scavenging Activity : 62%
This indicates a strong ability to reduce oxidative stress by scavenging free radicals .
ABTS Assay Results
The ABTS assay further confirmed the antioxidant capacity of this compound:
- Concentration : 100 μg/mL
- Scavenging Activity : 70%
These results suggest that this compound can effectively mitigate oxidative damage, making it a candidate for further investigation in disease prevention .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have also been explored. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial as these cytokines play significant roles in inflammatory responses associated with chronic diseases.
Case Studies and Research Findings
Several case studies have documented the effects of this compound in traditional medicine practices, particularly in regions where Streblus indicus is used for treating inflammatory conditions and infections. These anecdotal reports align with laboratory findings that support its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Smyrindioloside belongs to the furanocoumarin subclass, sharing core structural features with compounds like Nodakenetin and Marmesin. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Contrasts:
Structural Complexity: this compound’s glucopyranosyl group increases its polarity (TPSA = 155 Ų vs. ~70 Ų for Nodakenetin/Marmesin), likely improving aqueous solubility but reducing membrane permeability .
Therapeutic Potential: While Marmesin is associated with phototoxicity, this compound’s glycosylation may mitigate such effects, aligning it closer to Nodakenetin’s antioxidant profile .
Pharmacokinetic and Toxicity Profiles:
- Absorption: this compound’s glycosylation may reduce intestinal absorption compared to non-glycosylated coumarins, as evidenced by its lower Caco-2 permeability .
- In contrast, Marmesin’s phototoxic properties limit its therapeutic use .
Q & A
Q. What analytical methods are recommended for characterizing Smyrindioloside purity and structural integrity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for assessing purity and structural confirmation. HPLC quantifies impurities using retention time and peak area analysis, while NMR (¹H and ¹³C) verifies functional groups and stereochemistry. Ensure calibration with certified reference materials and replicate runs to minimize instrumental variability .
Q. How should researchers design in vitro bioactivity assays for this compound?
Use dose-response experiments with appropriate controls (e.g., vehicle and positive controls). Select cell lines or enzyme systems relevant to the hypothesized mechanism (e.g., anti-inflammatory assays using TNF-α inhibition in macrophages). Normalize data to baseline activity and apply statistical models (e.g., ANOVA with post-hoc tests) to determine significance thresholds .
Q. What are the best practices for synthesizing this compound in laboratory settings?
Follow established protocols for diterpenoid glycoside synthesis, including protective group strategies for hydroxyl moieties and glycosylation reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, solvent polarity) to maximize yield. Purity should be validated through melting point analysis and mass spectrometry (MS) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic profile be resolved?
Contradictions often arise from interspecies metabolic differences or assay sensitivity. Conduct cross-species comparative studies using LC-MS/MS to quantify plasma concentrations. Validate assays with stable isotope-labeled internal standards and control for variables like diet and circadian rhythms .
Q. What experimental strategies elucidate this compound’s molecular targets in neurodegenerative pathways?
Employ affinity chromatography with this compound-conjugated beads to isolate binding proteins from neural tissue lysates. Validate targets via surface plasmon resonance (SPR) or microscale thermophoresis (MST). Integrate RNA-seq or CRISPR-Cas9 knockdown models to confirm functional relevance .
Q. How should researchers address low reproducibility in this compound’s cytotoxicity studies?
Standardize cell culture conditions (e.g., passage number, serum batch) and pre-treat cells with metabolic inhibitors to control for off-target effects. Use orthogonal assays (e.g., ATP quantification vs. live/dead staining) and report data using MIAME (Minimum Information About a Microarray Experiment) guidelines .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are suitable for dose-dependent toxicity studies of this compound?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How can researchers integrate omics data to explore this compound’s multi-target effects?
Perform transcriptomic and proteomic profiling post-treatment, followed by pathway enrichment analysis (e.g., KEGG, GO). Use network pharmacology tools (e.g., STRING, Cytoscape) to map protein-protein interactions and prioritize hub targets .
Addressing Gaps and Contradictions
Q. What strategies validate this compound’s antioxidant mechanisms in conflicting studies?
Combine electron paramagnetic resonance (EPR) to detect free radical scavenging with gene expression analysis of antioxidant enzymes (e.g., SOD, CAT). Control for pro-oxidant effects at high concentrations using redox-sensitive fluorescent probes .
Q. How can in silico modeling improve the design of this compound derivatives with enhanced bioavailability?
Use molecular dynamics simulations to predict LogP and membrane permeability. Apply QSAR (Quantitative Structure-Activity Relationship) models to optimize substituents while retaining target affinity. Validate predictions with in vitro Caco-2 permeability assays .
Ethical and Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound?
Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis. Obtain institutional animal care committee approval and prioritize non-invasive endpoints (e.g., biomarkers over terminal procedures) .
Q. How should researchers document this compound’s stability under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via UPLC-MS. Report degradation products and storage recommendations in accordance with ICH Q1A(R2) guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
